![molecular formula C19H15ClN2O3 B4069637 2-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4069637.png)
2-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide
Overview
Description
“2-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide” is a chemical compound with the linear formula C12H10ClNO2 . It has a molecular weight of 235.672 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide” are not explicitly mentioned in the search results. It has a molecular weight of 235.672 .Scientific Research Applications
Early Discovery Research
2-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide: is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests its use in the initial stages of drug discovery where novel compounds are screened for biological activity.
Antimicrobial Activity
This compound has been associated with antimicrobial activity studies. It’s structurally related to 2-amino benzoic acid derivatives which have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains . This implies potential applications in developing new antimicrobial agents.
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies have been performed on related compounds to understand how structural changes can affect antimicrobial activity . This compound could be used in similar QSAR studies to predict its biological activity and optimize its structure for better efficacy.
Material Science
Sigma-Aldrich mentions that their team of scientists has experience in areas including material science . This indicates that 2-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide may be used in material science research, possibly in the development of new materials with unique properties.
Chemical Synthesis
The compound’s availability through chemical suppliers suggests its use in chemical synthesis research. Researchers might be investigating its reactivity or using it as a building block to synthesize more complex molecules .
Chromatography
Given the technical service expertise mentioned by Sigma-Aldrich, this compound could be used in chromatography research, possibly as a standard or in the development of new chromatographic methods .
Analytical Research
The compound could also be used in analytical research, where its properties might help in the development of new analytical techniques or in the analysis of other substances .
Novel Drug Development
The structure of 2-chloro-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide is complex and unique, which might make it a candidate for the development of novel drugs, especially considering its potential antimicrobial properties .
properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-16-9-3-1-7-14(16)19(24)22-17-10-4-2-8-15(17)18(23)21-12-13-6-5-11-25-13/h1-11H,12H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROUGZAELFNLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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